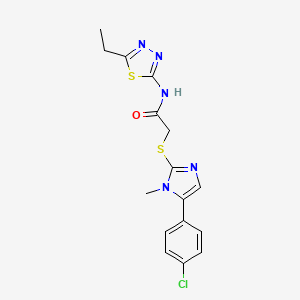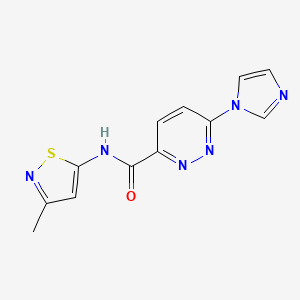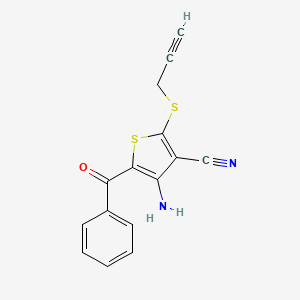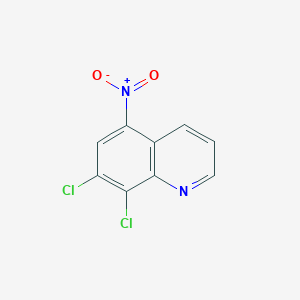
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5OS2 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Novel derivatives of thiadiazole compounds, including those structurally similar to the queried compound, have been synthesized for various applications. These derivatives are characterized using spectroscopic and elemental analysis methods, demonstrating the versatility of thiadiazole compounds in synthetic chemistry (Yu et al., 2014).
Anticancer Activity
- Thiadiazole derivatives, akin to the compound , have been studied for their anticancer properties. Research indicates that certain thiadiazole compounds exhibit selective cytotoxicity against human lung adenocarcinoma cells while sparing normal cell lines, suggesting their potential as targeted anticancer agents (Evren et al., 2019).
Antibacterial Properties
- Synthesized derivatives of thiadiazole, similar to the compound of interest, have shown significant antibacterial activity. This suggests that such compounds could be valuable in developing new antibacterial agents (Ramalingam et al., 2019).
Pharmacological Potential
- Thiadiazole compounds, related to the compound , have been evaluated as anti-inflammatory and analgesic agents. Some of these compounds demonstrated significant activity in these areas, highlighting the pharmacological versatility of thiadiazole derivatives (Shkair et al., 2016).
Molecular Modeling and Drug Design
- Studies involving molecular modeling and drug design techniques have been conducted on thiadiazole derivatives, similar to the compound . These studies aim to understand the compounds' interaction with specific biological targets, paving the way for the development of more effective drugs (Abu-Melha, 2021).
Antioxidant Properties
- Research has explored the antioxidant effects of thiadiazole derivatives, akin to the compound . These studies indicate the potential of such compounds in mitigating oxidative stress, which is a factor in many diseases (Al-Haidari & Al-Tamimi, 2021).
Insecticidal Applications
- Certain thiadiazole compounds, structurally similar to the queried compound, have been evaluated for their insecticidal properties, particularly against agricultural pests like the cotton leafworm. This suggests their potential use in pest control strategies (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS2/c1-3-14-20-21-15(25-14)19-13(23)9-24-16-18-8-12(22(16)2)10-4-6-11(17)7-5-10/h4-8H,3,9H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAXAGLZDOZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)


![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)



![N-(4-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2813117.png)

